REACTION_CXSMILES
|
[ClH:1].CC([N:6]([CH:10]1[CH2:15][CH2:14][C:13]([F:17])([F:16])[CH2:12][CH2:11]1)C(=O)[O-])(C)C>O1CCOCC1>[ClH:1].[F:16][C:13]1([F:17])[CH2:14][CH2:15][CH:10]([NH2:6])[CH2:11][CH2:12]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Intermediate 146
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)N(C([O-])=O)C1CCC(CC1)(F)F
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1(CCC(CC1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96.5 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |